molecular formula C16H15BrO B1522358 3-(3-Bromophenyl)-2'-methylpropiophenone CAS No. 898781-95-8

3-(3-Bromophenyl)-2'-methylpropiophenone

Cat. No. B1522358
CAS RN: 898781-95-8
M. Wt: 303.19 g/mol
InChI Key: OZZLYKVMVJEOCO-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)-2’-methylpropiophenone” is likely a brominated compound with a ketone functional group. It seems to be a derivative of propiophenone, which is an aromatic ketone .


Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures that may include bromination, esterification, and the formation of diarylmethanols .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactivity of diarylmethanols and their derivatives often involves reactions at the hydroxyl group or the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. The presence of bromine is likely to increase the molecular weight and density compared to non-brominated analogs.

Scientific Research Applications

Comprehensive Analysis of 3-(3-Bromophenyl)-2’-methylpropiophenone Applications

3-(3-Bromophenyl)-2’-methylpropiophenone is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct fields:

Synthesis of Monoisomeric Phthalocyanines: Phthalocyanines are a group of macrocyclic compounds widely used in dyes and pigments. 3-(3-Bromophenyl)-2’-methylpropiophenone can be utilized in the synthesis of monoisomeric 1,8,15,22-substituted phthalocyanines. These compounds are of interest due to their stability and electronic properties, making them suitable for use in photovoltaic cells and as industrial colorants .

Development of Phthalocyanine-Fullerene Dyads: In the field of organic electronics, phthalocyanine-fullerene dyads are important for creating efficient organic photovoltaic devices. The bromophenyl group in 3-(3-Bromophenyl)-2’-methylpropiophenone offers a reactive site for coupling with fullerenes, which can enhance the electron-accepting properties and improve the efficiency of solar cells .

Natural Product Synthesis: The compound serves as a starting material for the synthesis of natural products. Its structure allows for easy modification, providing a versatile building block for creating a diverse chemical space of natural products, particularly in the synthesis of coumarins and chromenones, which are valuable in medicinal chemistry .

Medicinal Chemistry Research: 3-(3-Bromophenyl)-2’-methylpropiophenone can be used in medicinal chemistry for the development of new pharmaceuticals. Its bromine atom can undergo various chemical reactions, such as Suzuki cross-coupling, to create compounds with potential therapeutic applications .

Agrochemical Manufacturing: This compound can act as an intermediate in the manufacture of agrochemicals. Its reactive bromine atom can be used to synthesize derivatives with potential use as pesticides or herbicides, contributing to the development of new agricultural products .

Dyestuff Production: In the production of dyestuffs, 3-(3-Bromophenyl)-2’-methylpropiophenone can be used to create new dye molecules. Its structural features allow for the introduction of various substituents, which can result in dyes with novel properties for industrial applications .

Safety and Hazards

Safety and hazards of similar compounds suggest that precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like akt . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Mode of Action

It is known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The process involves oxidative addition, transmetalation, and reductive elimination .

Biochemical Pathways

Bromophenyl compounds are known to be involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Pharmacokinetics

A study on a similar compound, 1-(3’-bromophenyl)-heliamine, showed that after oral administration, the maximum concentration was reached after 100 ± 045 h . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

Bromophenyl compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds . This suggests that the compound could potentially be used in the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 3-(3-Bromophenyl)-2’-methylpropiophenone can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which bromophenyl compounds participate are known to be influenced by the reaction conditions, including temperature, solvent, and the presence of a base .

properties

IUPAC Name

3-(3-bromophenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZLYKVMVJEOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227798
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898781-95-8
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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